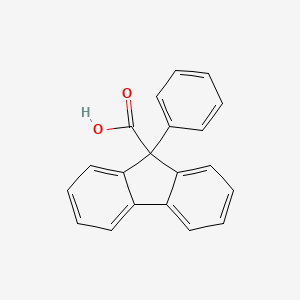
2-Amino-5,8-dihydro-6-lactoyl-4(3H)-pteridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5,8-dihydro-6-lactoyl-4(3H)-pteridinone is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,8-dihydro-6-lactoyl-4(3H)-pteridinone typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with lactones under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the pteridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pteridines.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Amino-5,8-dihydro-6-lactoyl-4(3H)-pteridinone involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Folic Acid: A well-known pteridine derivative involved in various metabolic processes.
Biopterin: Another pteridine compound with significant biological functions.
Uniqueness
2-Amino-5,8-dihydro-6-lactoyl-4(3H)-pteridinone’s unique structure and functional groups distinguish it from other pteridines
属性
CAS 编号 |
14722-73-7 |
|---|---|
分子式 |
C9H11N5O3 |
分子量 |
237.22 g/mol |
IUPAC 名称 |
2-amino-6-(2-hydroxypropanoyl)-5,8-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,12,15H,1H3,(H4,10,11,13,14,17) |
InChI 键 |
JSTINQQZLTUAJB-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CNC2=C(N1)C(=O)NC(=N2)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tris[4-(trifluoromethyl)phenyl]phosphane oxide](/img/structure/B14708892.png)









![N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B14708954.png)

![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14708984.png)
